3-Methoxytyramine

描述

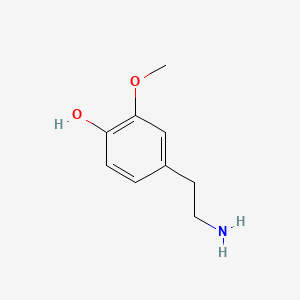

4-(2-Aminoethyl)-2-methoxyphenol has been reported in Senegalia berlandieri, Echinopsis spachiana, and other organisms with data available.

RN given refers to parent cpd

Structure

3D Structure

属性

IUPAC Name |

4-(2-aminoethyl)-2-methoxyphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-12-9-6-7(4-5-10)2-3-8(9)11/h2-3,6,11H,4-5,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIVQKHQLANKJQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CCN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1477-68-5 (hydrochloride) |

Source

|

| Record name | 3-Methoxytyramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40862189 |

Source

|

| Record name | 4-(2-Aminoethyl)-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | 3-Methoxytyramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000022 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

554-52-9 |

Source

|

| Record name | 3-Methoxytyramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=554-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxytyramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Aminoethyl)-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-aminoethyl)-2-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.789 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-O-METHYLDOPAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCH2767EDP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methoxytyramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000022 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 3-Methoxytyramine for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and biological context of 3-Methoxytyramine (3-MT), a key metabolite of dopamine and a neuromodulator of significant interest in neuroscientific research. This document details two primary synthetic routes, comprehensive purification protocols, and the relevant signaling pathways, offering a practical resource for obtaining high-purity 3-MT for experimental use.

Introduction to this compound (3-MT)

This compound, also known as 3-methoxy-4-hydroxyphenethylamine, is the major extracellular metabolite of the neurotransmitter dopamine.[1] It is formed through the O-methylation of dopamine by the enzyme catechol-O-methyltransferase (COMT).[1][2] Once considered an inactive byproduct of dopamine degradation, 3-MT is now recognized as a neuromodulator that can independently influence neuronal signaling, primarily through its action as an agonist at the trace amine-associated receptor 1 (TAAR1).[2][3] Its role in dopamine signaling and potential involvement in neurological and psychiatric disorders makes it a crucial compound for research in neuropharmacology and drug development.

Synthesis of this compound

For research applications requiring high-purity this compound, chemical synthesis is the most practical approach. Two common and effective synthetic routes are detailed below, starting from readily available precursors: vanillin and N-protected dopamine.

Synthesis from Vanillin via Henry Reaction and Reduction

This multi-step synthesis utilizes vanillin as an economical starting material. The key steps involve a Henry condensation to form a nitrostyrene intermediate, followed by reduction of the nitro group and the aliphatic double bond.

Experimental Protocol:

Step 1: Synthesis of 4-Hydroxy-3-methoxy-β-nitrostyrene

-

In a round-bottom flask, dissolve vanillin (1 equivalent) in glacial acetic acid.

-

Add ammonium acetate (3.4 equivalents) and nitromethane (18 equivalents) to the solution.

-

Reflux the mixture with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature, which should induce the precipitation of the nitrostyrene product.

-

Pour the mixture into cold water and collect the solid product by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield 4-hydroxy-3-methoxy-β-nitrostyrene as a crystalline solid.

Step 2: Reduction to this compound

-

Suspend the 4-hydroxy-3-methoxy-β-nitrostyrene (1 equivalent) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.

-

Add a reducing agent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in the presence of a catalyst, portion-wise at a controlled temperature (e.g., 0 °C to room temperature). Caution: LiAlH₄ reacts violently with water.

-

After the addition is complete, stir the reaction mixture at room temperature or with gentle heating until the reaction is complete as monitored by TLC.

-

Carefully quench the reaction by the sequential addition of water and an aqueous solution of sodium hydroxide.

-

Filter the resulting mixture to remove inorganic salts.

-

Extract the filtrate with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

Synthesis from Dopamine via N-Protection and O-Methylation

This route involves the selective O-methylation of dopamine. To prevent N-methylation, the amine group of dopamine is first protected, typically as a tert-butyloxycarbonyl (Boc) carbamate.

Experimental Protocol:

Step 1: N-Boc Protection of Dopamine

-

Dissolve dopamine hydrochloride (1 equivalent) in a mixture of a suitable solvent (e.g., dioxane or THF) and water.

-

Add a base, such as sodium hydroxide or triethylamine, to neutralize the hydrochloride and deprotonate the phenolic hydroxyl groups.

-

Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with a mild acid (e.g., citric acid) and extract the N-Boc-dopamine into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Selective O-Methylation of N-Boc-Dopamine

-

Dissolve N-Boc-dopamine (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.

-

Add a mild base, such as potassium carbonate (K₂CO₃), to deprotonate the phenolic hydroxyl groups.

-

Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1 equivalent), dropwise to the mixture.

-

Stir the reaction at room temperature or with gentle heating until selective mono-methylation is achieved (monitored by TLC or HPLC).

-

Quench the reaction with water and extract the product into an organic solvent.

-

Wash the organic layer, dry, and concentrate to yield crude N-Boc-3-methoxytyramine.

Step 3: Deprotection to Yield this compound

-

Dissolve the crude N-Boc-3-methoxytyramine in a suitable solvent (e.g., dichloromethane or dioxane).

-

Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

-

Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

-

Remove the solvent and excess acid under reduced pressure to obtain crude this compound, often as its corresponding salt.

Purification of this compound

Achieving high purity is critical for the use of 3-MT in research. The following purification methods can be employed, often in combination.

Column Chromatography

Silica gel column chromatography is an effective method for purifying the crude 3-MT obtained from synthesis.

Experimental Protocol:

-

Prepare a silica gel slurry in a non-polar solvent (e.g., hexane or dichloromethane) and pack it into a chromatography column.

-

Equilibrate the column with the chosen eluent system. A common mobile phase for purifying amines is a gradient of methanol in dichloromethane, often with a small percentage of a basic modifier like triethylamine or ammonium hydroxide to prevent tailing.

-

Dissolve the crude 3-MT in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the mobile phase, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure 3-MT.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Crystallization as a Hydrochloride Salt

Crystallization is an excellent final purification step to obtain a stable, crystalline solid. 3-MT is often isolated and stored as its hydrochloride salt.

Experimental Protocol:

-

Dissolve the purified 3-MT free base in a minimal amount of a suitable solvent, such as ethanol or isopropanol.

-

Slowly add a solution of hydrochloric acid in an organic solvent (e.g., HCl in diethyl ether or ethanol) dropwise with stirring until the solution is acidic.

-

The this compound hydrochloride salt should precipitate out of the solution. Cooling the mixture in an ice bath can facilitate crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a cold, non-polar solvent (e.g., cold diethyl ether) to remove any residual impurities.

-

Dry the crystals under vacuum to obtain pure this compound hydrochloride.

Data Presentation

The following tables summarize key quantitative data related to the synthesis and characterization of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₉H₁₃NO₂ | [3] |

| Molar Mass | 167.21 g/mol | [3] |

| Purity (as HCl salt) | ≥95.5% | - |

Table 1: Physicochemical Properties of this compound

| Technique | Parameters |

| ¹H NMR (500 MHz, H₂O) | δ (ppm): 6.99 (d), 6.93 (s), 6.83 (d), 3.88 (s, 3H), 3.26 (t, 2H), 2.93 (t, 2H) |

| ¹³C NMR | δ (ppm): 145.9, 144.1, 128.9, 121.7, 115.8, 112.5, 56.1, 41.5, 34.2 |

| LC-MS/MS | Linearity: 0.03 - 20 nM, LOD: 0.012-0.03 nmol/L, LOQ: 0.048-0.06 nmol/L |

Table 2: Analytical and Spectroscopic Data for this compound

| Synthesis Route | Key Reagents | Reported/Expected Yield | Purity |

| From Vanillin | Vanillin, Nitromethane, LiAlH₄ | Moderate to Good | >95% after purification |

| From Dopamine | N-Boc-Dopamine, CH₃I, TFA | Good to High | >98% after purification |

Table 3: Summary of Synthetic Routes and Expected Outcomes

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key biological pathways involving 3-MT and a general workflow for its synthesis and purification.

Caption: Synthetic routes and purification workflow for this compound.

Caption: Metabolic pathway of dopamine to this compound and Homovanillic Acid.

Caption: Simplified TAAR1 signaling cascade upon activation by this compound.

Conclusion

This guide provides detailed methodologies for the synthesis and purification of this compound, essential for researchers investigating its role in neuroscience and pharmacology. By following the outlined protocols, laboratories can produce high-purity 3-MT suitable for a range of in vitro and in vivo studies. The provided diagrams offer a clear visual representation of the synthetic workflows and the biological context of 3-MT, further aiding in the design and interpretation of experiments.

References

The Neuromodulatory Role of 3-Methoxytyramine: A Technical Overview of its Interaction with TAAR1

For Immediate Release

PISA, Italy – December 14, 2025 – In the intricate landscape of neuropharmacology, the dopamine metabolite 3-Methoxytyramine (3-MT) has emerged from a previously perceived inactive state to a significant neuromodulator, primarily through its interaction with the Trace Amine-Associated Receptor 1 (TAAR1).[1][2][3] This technical guide provides a comprehensive analysis of the mechanism of action of 3-MT on TAAR1, synthesizing current research for scientists and professionals in drug development.

Once considered merely a byproduct of dopamine metabolism, 3-MT is now recognized as an agonist for the rodent and human TAAR1, a G protein-coupled receptor (GPCR) implicated in a range of neurological and psychiatric conditions.[2][4] This interaction triggers a cascade of intracellular signaling events, positioning 3-MT as a molecule of interest for therapeutic innovation.

Agonistic Activity and Potency

This compound acts as an agonist at the human Trace Amine-Associated Receptor 1 (TAAR1). Its potency in activating this receptor has been quantified in vitro, with a reported half-maximal effective concentration (EC50) of 700 ± 180 nM.[1] This places 3-MT in a comparable potency range to the endogenous trace amine, tyramine.[1]

| Compound | Receptor | Assay Type | Parameter | Value | Reference |

| This compound | Human TAAR1 | cAMP Accumulation | EC50 | 700 ± 180 nM | [Sotnikova et al., 2010][1] |

| Tyramine | Human TAAR1 | cAMP Accumulation | EC50 | 320 ± 100 nM | [Sotnikova et al., 2010][1] |

Core Signaling Pathways

The primary mechanism of action of 3-MT on TAAR1 involves the activation of Gαs-protein signaling.[4][5] This canonical pathway is central to the cellular response initiated by 3-MT.

Gαs-cAMP-PKA Pathway

Upon binding of 3-MT to the intracellularly located TAAR1, the receptor couples to the Gs alpha subunit of the heterotrimeric G protein.[4][5][6] This interaction stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[5] Elevated cAMP subsequently activates Protein Kinase A (PKA), which then phosphorylates a multitude of downstream targets, including transcription factors like the cAMP response element-binding protein (CREB).[1][7]

Mitogen-Activated Protein Kinase (MAPK) Pathway

Beyond the classical Gs pathway, 3-MT-mediated TAAR1 activation also leads to the phosphorylation and activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][8] This activation appears to be a downstream consequence of the initial Gs-cAMP signal and contributes to the modulation of gene expression and cellular function. The phosphorylation of CREB can also be influenced by the ERK pathway, indicating a point of crosstalk between these signaling cascades.[7][9]

References

- 1. The Dopamine Metabolite this compound Is a Neuromodulator - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound hydrochloride - Immunomart [immunomart.com]

- 4. Trace Amine-Associated Receptors as Emerging Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TAAR1 - Wikipedia [en.wikipedia.org]

- 6. Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Trace amine-associated receptor 1 and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]

The Role of 3-Methoxytyramine in the Dopamine Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Historically considered an inactive metabolite, 3-Methoxytyramine (3-MT) has emerged as a significant neuromodulator within the dopamine signaling pathway. This technical guide provides an in-depth exploration of 3-MT's synthesis, metabolism, and its functional role, particularly through its interaction with the Trace Amine-Associated Receptor 1 (TAAR1). We present a comprehensive overview of the current understanding of 3-MT, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development, offering insights into the nuanced role of this once-overlooked molecule and its potential as a therapeutic target.

Introduction

Dopamine, a critical catecholamine neurotransmitter, governs a multitude of physiological functions, most notably motor control, motivation, and reward.[1][2] Its signaling is tightly regulated through a complex interplay of synthesis, release, reuptake, and metabolism. For decades, the metabolic byproducts of dopamine were largely considered biologically inert. However, recent research has illuminated a more intricate picture, revealing that this compound (3-MT), the primary extracellular metabolite of dopamine, possesses its own distinct neuromodulatory capabilities.[3][4]

This guide delves into the multifaceted role of 3-MT, moving beyond its classical depiction as a simple catabolite. We will examine its formation via catechol-O-methyltransferase (COMT), its subsequent degradation, and its emergence as a signaling molecule in its own right. A central focus will be its action as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor, and the downstream signaling cascades it initiates. The implications of 3-MT's activity in both normal brain function and in the pathophysiology of neurological and psychiatric disorders such as Parkinson's disease, dyskinesia, and schizophrenia will also be explored.[2]

Biosynthesis and Metabolism of this compound

This compound is a human trace amine and the major metabolite of dopamine.[5] Its formation and subsequent breakdown are key steps in the overall dopamine lifecycle.

Synthesis of this compound

The synthesis of 3-MT from dopamine is catalyzed by the enzyme catechol-O-methyltransferase (COMT).[5] This process, known as O-methylation, involves the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol ring of dopamine. COMT is predominantly located in the extraneuronal space, meaning that it primarily acts on dopamine that has been released into the synaptic cleft and has diffused away from the synapse.[6]

Metabolism of this compound

Once formed, 3-MT is further metabolized by the enzyme monoamine oxidase (MAO), primarily MAO-A.[5] This enzymatic reaction converts 3-MT into homovanillic acid (HVA), which is a major end-product of dopamine metabolism and is subsequently excreted in the urine.[5] The levels of HVA in cerebrospinal fluid and urine are often used as a clinical marker of dopamine turnover.

This compound as a Neuromodulator

Contrary to its long-held status as an inactive metabolite, 3-MT is now recognized as a neuromodulator capable of influencing neuronal activity independently of dopamine.[1][4] This activity is primarily mediated through its interaction with the Trace Amine-Associated Receptor 1 (TAAR1).

This compound and TAAR1 Signaling

3-MT is an agonist at TAAR1, a Gs-coupled G-protein coupled receptor.[3] Upon binding of 3-MT, TAAR1 activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3] This elevation in cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates downstream targets, including the transcription factor cAMP response element-binding protein (CREB).[3] Furthermore, TAAR1 activation by 3-MT has been shown to induce the phosphorylation of Extracellular signal-regulated kinase (ERK).[3][7] The phosphorylation of both CREB and ERK suggests that 3-MT can modulate gene expression and neuronal plasticity.

Quantitative Data

The following tables summarize key quantitative data regarding the interaction of this compound with various receptors and its basal levels in different brain regions.

| Compound | Receptor | Species | Assay Type | Value (IC50 in µM) | Reference |

| This compound | α2A-Adrenergic | Human | Radioligand Binding | 3.6 ± 0.2 | [4] |

| α2C-Adrenergic | Human | Radioligand Binding | 55 ± 14 | [4] | |

| Dopamine D1 | Human | Radioligand Binding | 121 ± 43 | [4] | |

| Dopamine D2 | Human | Radioligand Binding | 36 ± 14 | [4] | |

| Dopamine | α2A-Adrenergic | Human | Radioligand Binding | 2.6 ± 0.5 | [4] |

| α2C-Adrenergic | Human | Radioligand Binding | 3.2 ± 0.7 | [4] | |

| Dopamine D1 | Human | Radioligand Binding | 1.1 ± 0.16 | [4] | |

| Dopamine D2 | Human | Radioligand Binding | 0.7 ± 0.3 | [4] |

| Compound | Receptor | Species | Assay Type | Value (EC50 in nM) | Reference |

| This compound | TAAR1 | Human | cAMP Accumulation | 700 ± 180 | [3] |

| Tyramine | TAAR1 | Human | cAMP Accumulation | 320 ± 100 | [3] |

| Brain Region | Basal 3-MT Formation Rate (% of total DA turnover) | Reference |

| Frontal Cortex | > 60% | [8] |

| Nucleus Accumbens | < 15% | [8] |

| Striatum | < 15% | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's role in the dopamine signaling pathway.

In Vivo Microdialysis for Measuring 3-MT

This protocol allows for the in vivo sampling of extracellular 3-MT and dopamine from specific brain regions of awake, freely moving animals.

Materials:

-

Male Wistar or Sprague-Dawley rats (250-350 g)

-

Anesthetics (e.g., isoflurane, ketamine/xylazine)

-

Stereotaxic frame

-

Guide cannulae

-

Microdialysis probes (e.g., 20 kDa molecular weight cut-off)

-

Syringe pump

-

Fraction collector (optional)

-

Artificial Cerebrospinal Fluid (aCSF): 147 mM NaCl, 4 mM KCl, 2.3 mM CaCl₂ (prepare fresh and filter-sterilize)[2]

-

HPLC-ECD or LC-MS/MS system

Procedure:

-

Stereotaxic Surgery: Anesthetize the rat and place it in a stereotaxic frame. Following a midline scalp incision, drill a small burr hole over the target brain region (e.g., striatum, nucleus accumbens, prefrontal cortex). Slowly lower a guide cannula to the desired coordinates and secure it to the skull with dental cement and anchor screws. Allow the animal to recover for at least 5-7 days.[9]

-

Probe Insertion and Perfusion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate of 1-2 µL/min.[2]

-

Equilibration and Sample Collection: Allow the system to equilibrate for at least 90-120 minutes. Following equilibration, collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent degradation.[9]

-

Analysis: Analyze the dialysate samples for 3-MT and dopamine concentrations using HPLC-ECD or LC-MS/MS.

-

Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain with a fixative (e.g., 4% paraformaldehyde). Section the brain and stain to verify the correct placement of the microdialysis probe.[2]

Western Blot for pERK and pCREB

This protocol details the detection of phosphorylated ERK and CREB in neuronal cells following treatment with 3-MT or other compounds.

Materials:

-

Neuronal cell culture (e.g., PC12, SH-SY5Y)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-CREB (Ser133), anti-total-CREB

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Culture neuronal cells to 70-80% confluency. Serum-starve the cells for 12-24 hours before treatment. Treat cells with various concentrations of 3-MT or other compounds for the desired time.

-

Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse with lysis buffer. Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody (e.g., anti-pERK, 1:1000 dilution in blocking buffer) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

-

Stripping and Re-probing: To detect total ERK and CREB, strip the membrane of the bound antibodies and re-probe with the respective total protein antibodies.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.

cAMP Accumulation Assay

This assay measures the ability of 3-MT to stimulate cAMP production in cells expressing TAAR1.

Materials:

-

HEK293 cells stably or transiently expressing TAAR1

-

Assay buffer

-

3-MT and other test compounds

-

Forskolin (positive control)

-

cAMP assay kit (e.g., ELISA-based)

Procedure:

-

Cell Seeding: Seed TAAR1-expressing HEK293 cells in a 96-well plate at a density of approximately 2 x 105 cells/well.

-

Compound Addition: On the day of the assay, replace the culture medium with assay buffer. Add serial dilutions of 3-MT or other test compounds to the wells. Include a vehicle control and a positive control (forskolin).

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-60 minutes).[3][10]

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Generate a dose-response curve and calculate the EC50 value for 3-MT.

Conclusion

The evidence presented in this technical guide firmly establishes this compound as a neuromodulator with a significant role in the dopamine signaling pathway. Its synthesis by COMT and subsequent action at TAAR1 to initiate intracellular signaling cascades involving cAMP, ERK, and CREB highlight a previously underappreciated layer of complexity in dopaminergic neurotransmission. The quantitative data and detailed experimental protocols provided herein offer a solid foundation for further investigation into the physiological and pathological implications of 3-MT's activity. As our understanding of the intricate regulation of the dopamine system continues to evolve, 3-MT and its receptor, TAAR1, represent promising targets for the development of novel therapeutic strategies for a range of neurological and psychiatric disorders. Further research is warranted to fully elucidate the in vivo functional consequences of 3-MT-mediated signaling and to explore its potential as a biomarker and therapeutic agent.

References

- 1. From artificial cerebro-spinal fluid (aCSF) to artificial extracellular fluid (aECF): microdialysis perfusate composition effects on in vivo brain ECF glucose measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. The Dopamine Metabolite this compound Is a Neuromodulator - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. anilocus.com [anilocus.com]

- 6. researchgate.net [researchgate.net]

- 7. Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound is the major metabolite of released dopamine in the rat frontal cortex: reassessment of the effects of antipsychotics on the dynamics of dopamine release and metabolism in the frontal cortex, nucleus accumbens, and striatum by a simple two pool model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Open field test for mice [protocols.io]

- 10. Dual-activation of cAMP production through photo-stimulation or chemical stimulation - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Pharmacokinetic Profile of Exogenous 3-Methoxytyramine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxytyramine (3-MT), a primary metabolite of the neurotransmitter dopamine, has garnered significant attention as a biomarker for various pathological conditions, including neuroblastoma and pheochromocytoma. While its endogenous role is increasingly understood, the pharmacokinetic (PK) and bioavailability data following exogenous administration are notably scarce in publicly available literature. This technical guide synthesizes the current knowledge on 3-MT's metabolic fate and signaling activities, and where direct data for exogenous administration is lacking, it draws inferences from the closely related trace amine, tyramine. This document aims to provide a comprehensive resource for researchers and drug development professionals, highlighting key data, experimental considerations, and the underlying biochemical pathways.

Introduction

This compound is an O-methylated metabolite of dopamine, formed through the action of catechol-O-methyltransferase (COMT).[1][2] It is further metabolized by monoamine oxidase (MAO) to homovanillic acid (HVA), which is then excreted in the urine.[1][2] Endogenous levels of 3-MT in plasma and urine serve as a valuable clinical indicator for certain tumors and are being explored for their role in neurological disorders.[3] Recent research has also unveiled its function as a neuromodulator, acting as an agonist at the trace amine-associated receptor 1 (TAAR1).[2]

Despite its biological significance, the characterization of 3-MT as a potential therapeutic or pharmacological tool is hampered by the limited availability of data on its absorption, distribution, metabolism, and excretion (ADME) upon exogenous administration. Understanding these pharmacokinetic parameters is crucial for any future clinical development.

Metabolism and Endogenous Signaling

The metabolism of both endogenous and, presumably, exogenous 3-MT follows a well-established pathway.

Metabolic Pathway

Exogenous 3-MT is expected to enter the same metabolic cascade as its endogenous counterpart. The primary enzymes involved are COMT (for its formation from dopamine) and MAO (for its degradation).[1][2]

Caption: Metabolic pathway of this compound.

Signaling Pathway

3-MT has been identified as an agonist of the trace amine-associated receptor 1 (TAAR1), a G-protein coupled receptor.[2] Activation of TAAR1 can modulate dopaminergic neurotransmission and influence behavior.[2]

Caption: this compound signaling via the TAAR1 receptor.

Pharmacokinetics of Exogenous this compound: An Inferential Approach

Pharmacokinetic Parameters of Oral Tyramine in Humans

A study in healthy human volunteers after a 400 mg oral dose of tyramine revealed the following pharmacokinetic parameters. Given the structural similarities and shared metabolic pathways (MAO), it is plausible that 3-MT would exhibit a similarly rapid clearance and low oral bioavailability.

| Parameter | Mean Value | Unit | Reference |

| AUC (Area Under the Curve) | 3.74 | min*µg/ml | [4] |

| CL/F (Apparent Clearance) | 107 | L/min | [4] |

| Urinary Recovery (as metabolite) | 76.8 | % of dose | [4] |

Note: This data is for tyramine and is intended to be illustrative of a potentially similar compound.

Factors Influencing Bioavailability

The oral bioavailability of tyramine is known to be very low, primarily due to extensive first-pass metabolism by monoamine oxidase (MAO) in the gut and liver.[5] Given that 3-MT is also a substrate for MAO, it is highly probable that it would undergo significant first-pass metabolism, resulting in low oral bioavailability.

Experimental Protocols

While specific protocols for studying the pharmacokinetics of exogenous 3-MT are not published, standard methodologies for similar small molecules can be adapted.

Animal Pharmacokinetic Study Workflow

A typical preclinical pharmacokinetic study in rodents would involve the following steps.

Caption: Workflow for a preclinical pharmacokinetic study of 3-MT.

Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The quantification of 3-MT in biological matrices like plasma and urine is typically achieved using highly sensitive and specific LC-MS/MS methods.

Sample Preparation:

-

Protein Precipitation: Plasma samples are treated with a solvent like acetonitrile or methanol to precipitate proteins.

-

Solid Phase Extraction (SPE): The supernatant is then often subjected to SPE for further cleanup and concentration of the analyte.

-

Reconstitution: The eluate from the SPE cartridge is evaporated and reconstituted in a suitable solvent for injection into the LC-MS/MS system.

LC-MS/MS Parameters:

-

Chromatographic Separation: A C18 or similar reversed-phase column is commonly used to separate 3-MT from other endogenous compounds.

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and specific detection. Deuterated 3-MT is often used as an internal standard.

Blood-Brain Barrier Permeability

The ability of exogenously administered 3-MT to cross the blood-brain barrier (BBB) is a critical question for its potential as a centrally acting agent. Generally, catecholamines and their direct metabolites have poor BBB penetration due to their polarity. While no direct studies on exogenous 3-MT's BBB permeability were found, its physicochemical properties suggest that it would likely have limited ability to cross the BBB via passive diffusion. Active transport mechanisms would need to be investigated to determine if it can enter the central nervous system in significant concentrations after systemic administration.

Conclusion and Future Directions

This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacokinetics and bioavailability. A significant knowledge gap exists concerning the ADME properties of exogenous 3-MT. The presented information, including metabolic and signaling pathways, along with inferred pharmacokinetic behavior based on tyramine, serves as a foundational resource for researchers.

Future research should prioritize in vivo pharmacokinetic studies in animal models to determine the key parameters (Cmax, Tmax, AUC, half-life, and oral bioavailability) of exogenously administered 3-MT. Furthermore, studies investigating its ability to cross the blood-brain barrier are essential to evaluate its potential for neurological applications. Elucidating these fundamental properties will be instrumental in unlocking the full therapeutic and research potential of this important dopamine metabolite.

References

- 1. Frontiers | Highly Variable Pharmacokinetics of Tyramine in Humans and Polymorphisms in OCT1, CYP2D6, and MAO-A [frontiersin.org]

- 2. Highly Variable Pharmacokinetics of Tyramine in Humans and Polymorphisms in OCT1, CYP2D6, and MAO-A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Highly Variable Pharmacokinetics of Tyramine in Humans and Polymorphisms in OCT1, CYP2D6, and MAO-A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. derangedphysiology.com [derangedphysiology.com]

An In-Depth Technical Guide to Endogenous 3-Methoxytyramine Levels in the Rodent Brain

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of endogenous 3-methoxytyramine (3-MT) in the rodent brain, focusing on its quantitative levels, the detailed experimental protocols for its measurement, and its role in neural signaling pathways. 3-MT, a major extracellular metabolite of dopamine, is increasingly recognized not just as a byproduct of dopamine metabolism but as a neuromodulator with its own physiological significance.[1] This guide is intended to be a valuable resource for researchers in neuroscience and pharmacology, as well as professionals involved in drug development targeting the dopaminergic system.

Quantitative Data on Endogenous 3-MT Levels

The concentration of 3-MT in the rodent brain varies depending on the specific brain region and the method of measurement. The following tables summarize quantitative data on basal 3-MT levels in key brain regions, primarily from studies utilizing in vivo microdialysis and high-performance liquid chromatography with electrochemical detection (HPLC-ECD) or mass spectrometry (MS).

| Brain Region | Animal Model | 3-MT Concentration | Method of Measurement | Reference |

| Striatum | Rat | 7.7 ± 1.2 nM | In vivo microdialysis with no-net-flux calibration | [2] |

| Striatum | Rat | Not explicitly quantified in basal dialysate, but shown to be directly correlated with dopamine release | In vivo microdialysis | [3] |

| Striatum | Mouse (6 months old, overexpressing human α-Synuclein) | Elevated compared to wild-type | In vivo microdialysis with HPLC-ECD | [4] |

| Nucleus Accumbens | Rat | ~15% of total dopamine turnover under basal conditions | Biochemical assay post-mortem | [5] |

| Frontal Cortex | Rat | >60% of total dopamine turnover under basal conditions | Biochemical assay post-mortem | [5] |

Note: Direct comparisons of absolute concentrations across studies should be made with caution due to variations in experimental protocols, such as the type of microdialysis probe, perfusion flow rate, and analytical sensitivity.[6][7]

Experimental Protocols

Accurate measurement of 3-MT is crucial for understanding its physiological and pathological roles. Below are detailed methodologies for two common techniques: in vivo microdialysis for sampling extracellular 3-MT and HPLC-ECD for its quantification.

In Vivo Microdialysis for Extracellular 3-MT Sampling

This protocol describes the general procedure for implanting a microdialysis probe into a rodent brain to sample extracellular fluid containing 3-MT.[8][9][10]

1. Probe Construction and Preparation:

-

Microdialysis probes typically consist of an inlet and an outlet tube connected by a semi-permeable dialysis membrane (e.g., 2.0 to 3.0 mm length for rat striatum).[10]

-

The membrane has a specific molecular weight cutoff that allows small molecules like 3-MT to diffuse into the perfusion fluid while excluding larger molecules like proteins.[8]

-

Before implantation, the probe is flushed with artificial cerebrospinal fluid (aCSF) to ensure its patency and to remove any air bubbles.

2. Stereotaxic Surgery and Probe Implantation:

-

The rodent (rat or mouse) is anesthetized and placed in a stereotaxic frame.[6]

-

A guide cannula is implanted into the target brain region (e.g., striatum, nucleus accumbens, or prefrontal cortex) using precise stereotaxic coordinates.[6]

-

The microdialysis probe is then inserted through the guide cannula.

3. Perfusion and Sample Collection:

-

The probe is perfused with aCSF at a slow, constant flow rate (typically <3 μl/min) using a microinfusion pump.[10]

-

Following an equilibration period, the dialysate, which now contains extracellular fluid components including 3-MT, is collected from the outlet tubing into vials.

-

Samples are typically collected at regular intervals (e.g., every 20-30 minutes) and immediately stabilized, often by adding an antioxidant or by freezing, to prevent degradation of monoamines.

Quantification of 3-MT by HPLC with Electrochemical Detection (HPLC-ECD)

This protocol outlines the steps for analyzing the collected dialysate or brain tissue homogenates to quantify 3-MT levels.[1][11][12][13]

1. Sample Preparation:

-

For Microdialysis Samples: The collected dialysate can often be directly injected into the HPLC system.[8]

-

For Brain Tissue Samples:

-

The brain tissue is rapidly dissected and homogenized in an ice-cold solution, typically containing an acid (e.g., 0.1 M perchloric acid) and an antioxidant (e.g., 0.1 mM sodium metabisulfite) to prevent enzymatic degradation and oxidation.[12]

-

An internal standard (e.g., 3-methoxy-4-hydroxybenzylamine) is added to the homogenate to account for variations in extraction efficiency and injection volume.[1]

-

The homogenate is then centrifuged at high speed in a refrigerated centrifuge to pellet proteins and other cellular debris.[13]

-

The resulting supernatant, containing 3-MT and other small molecules, is filtered before injection into the HPLC system.[12]

-

2. Chromatographic Separation:

-

The sample is injected onto a reverse-phase HPLC column (e.g., C18).

-

A mobile phase, typically an aqueous buffer with an organic modifier (e.g., methanol or acetonitrile) and an ion-pairing agent, is pumped through the column to separate the components of the sample based on their physicochemical properties.[4]

3. Electrochemical Detection:

-

As the separated components elute from the column, they pass through an electrochemical detector.

-

The detector applies a specific electrical potential to a working electrode.

-

3-MT is an electrochemically active compound and will be oxidized at the electrode surface, generating an electrical current that is proportional to its concentration.

-

The concentration of 3-MT in the sample is determined by comparing the peak area of the sample to that of a standard curve generated from known concentrations of 3-MT.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key processes related to 3-MT in the rodent brain.

References

- 1. A new and highly sensitive method for measuring this compound using HPLC with electrochemical detection. Studies with drugs which alter dopamine metabolism in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Interstitial this compound reflects striatal dopamine release: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Elevated Tonic Extracellular Dopamine Concentration and Altered Dopamine Modulation of Synaptic Activity Precede Dopamine Loss in the Striatum of Mice Overexpressing Human α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound is the major metabolite of released dopamine in the rat frontal cortex: reassessment of the effects of antipsychotics on the dynamics of dopamine release and metabolism in the frontal cortex, nucleus accumbens, and striatum by a simple two pool model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evidence on extracellular dopamine level in rat striatum: implications for the validity of quantitative microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]

- 10. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. turkjps.org [turkjps.org]

- 12. The Development and Full Validation of a Novel Liquid Chromatography Electrochemical Detection Method for Simultaneous Determination of Nine Catecholamines in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. protocols.io [protocols.io]

The Cellular Journey of 3-Methoxytyramine: A Technical Guide to Uptake and Transport Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxytyramine (3-MT), the primary extracellular metabolite of dopamine, has long been considered a mere biological byproduct. However, emerging evidence highlights its role as a neuromodulator, capable of influencing cellular signaling and behavior. Understanding the mechanisms governing its cellular entry and transport is paramount for elucidating its physiological and pathological significance, as well as for the development of novel therapeutic strategies. This technical guide provides a comprehensive overview of the current knowledge on the cellular uptake and transport of this compound, detailing the transporters involved, summarizing quantitative data, and outlining experimental methodologies.

Introduction

This compound (3-MT) is a trace amine formed from dopamine through the action of the enzyme catechol-O-methyltransferase (COMT). Its subsequent metabolism by monoamine oxidase (MAO) to homovanillic acid (HVA) and clearance from the brain by specific transporters are critical for maintaining monoaminergic homeostasis. While initially perceived as inactive, 3-MT is now recognized as an agonist for the trace amine-associated receptor 1 (TAAR1), initiating downstream signaling cascades. The cellular mechanisms that control the concentration of 3-MT at its sites of action are therefore of significant interest. This guide will delve into the intricacies of its transport across cellular membranes.

Primary Transport Mechanisms

Current evidence suggests that this compound is not a substrate for the high-affinity, low-capacity neuronal monoamine transporters such as the dopamine transporter (DAT). Instead, its cellular uptake is mediated by low-affinity, high-capacity extraneuronal transporters.

Inhibition of Dopamine Transporter (DAT)

While not transported by DAT, 3-MT has been shown to inhibit dopamine (DA) uptake by this transporter. This interaction suggests a potential modulatory role of 3-MT on dopaminergic neurotransmission.

Role of Low-Affinity, High-Capacity Transporters

Studies on brain tissue slices have revealed a saturable uptake mechanism for 3-MT, characterized by high estimated Michaelis-Menten constant (Km) and maximum velocity (Vmax) values. This uptake is sensitive to inhibitors of extraneuronal monoamine transport, pointing towards the involvement of transporters such as the Organic Cation Transporters (OCTs) and the Plasma Membrane Monoamine Transporter (PMAT).

-

Organic Cation Transporter 3 (OCT3): As a polyspecific transporter of organic cations, OCT3 is a strong candidate for 3-MT transport. It is known to handle various monoamines and is expressed in the brain.

-

Plasma Membrane Monoamine Transporter (PMAT): PMAT is another key player in the transport of monoamines with low affinity and high capacity. Its substrate profile makes it a plausible transporter for 3-MT.

Quantitative Data on this compound Transport

Precise kinetic parameters (Km and Vmax) for the transport of this compound by specific transporters are not yet well-documented in the literature. However, data on its inhibitory effects on other monoamine transporters provide valuable insights into its interaction with these proteins.

| Transporter | Substrate/Inhibitor | Species | System | Parameter | Value | Reference |

| Dopamine Transporter (DAT) | This compound (inhibitor) | Rat | Striatal Synaptosomes | IC50 | 13 µM | [1] |

Table 1: Inhibitory Effect of this compound on Dopamine Transporter. This table summarizes the reported inhibitory concentration (IC50) of 3-MT on dopamine uptake mediated by DAT.

Signaling Pathways Activated by this compound

As an agonist of the Trace Amine-Associated Receptor 1 (TAAR1), this compound can initiate intracellular signaling cascades. Activation of TAAR1 by 3-MT has been shown to induce the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and cAMP Response Element-Binding protein (CREB).

Figure 1: TAAR1 Signaling Pathway. Activation of TAAR1 by this compound leads to the production of cAMP, which in turn activates PKA and a downstream cascade involving MEK, ERK, and CREB, ultimately influencing gene expression.

Experimental Protocols

The study of this compound transport relies on robust experimental methodologies. Below are generalized protocols for key experiments.

Cellular Uptake Assay in Transfected HEK293 Cells

This protocol describes a common method for studying the uptake of a radiolabeled substrate into cells engineered to express a specific transporter.

Objective: To quantify the uptake of a substrate (e.g., radiolabeled 3-MT or a known substrate for the transporter of interest) into HEK293 cells stably expressing a candidate transporter (e.g., OCT3 or PMAT).

Materials:

-

HEK293 cells stably transfected with the transporter of interest (e.g., hOCT3-HEK293)

-

Wild-type (non-transfected) HEK293 cells (for control)

-

Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin, and a selection agent like G418)

-

Poly-D-lysine coated 24-well plates

-

Krebs-Ringer-HEPES (KRH) buffer (pH 7.4)

-

Radiolabeled substrate (e.g., [³H]3-MT or a known radiolabeled substrate for the transporter)

-

Unlabeled substrate (for competition assays)

-

Specific transporter inhibitors (for validation)

-

Lysis buffer (e.g., 1% SDS or 0.1 M NaOH)

-

Scintillation cocktail and a scintillation counter

Procedure:

-

Cell Seeding: Seed the transfected and wild-type HEK293 cells onto poly-D-lysine coated 24-well plates at a density that allows them to reach ~90% confluency on the day of the experiment. Culture for 24-48 hours.

-

Preparation: On the day of the assay, wash the cells twice with pre-warmed KRH buffer.

-

Pre-incubation: Pre-incubate the cells in KRH buffer for 10-15 minutes at 37°C. For inhibition assays, include the inhibitor in the pre-incubation buffer.

-

Initiation of Uptake: Remove the pre-incubation buffer and add KRH buffer containing the radiolabeled substrate at the desired concentration. For competition assays, add a mixture of labeled and varying concentrations of unlabeled substrate.

-

Incubation: Incubate the plates at 37°C for a predetermined time (e.g., 1-10 minutes, within the linear range of uptake).

-

Termination of Uptake: Rapidly terminate the uptake by aspirating the substrate solution and washing the cells three times with ice-cold KRH buffer.

-

Cell Lysis: Lyse the cells by adding lysis buffer to each well and incubating for at least 30 minutes.

-

Quantification: Transfer the lysate from each well to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific uptake by subtracting the radioactivity measured in wild-type cells from that in transfected cells.

-

For kinetic analysis, perform the assay with varying concentrations of the substrate and determine Km and Vmax by fitting the data to the Michaelis-Menten equation.

-

For inhibition studies, calculate the IC50 value from a concentration-response curve.

-

Figure 2: Cellular Uptake Assay Workflow. This diagram illustrates the key steps involved in a typical radiolabeled substrate uptake assay in cultured cells.

Conclusion and Future Directions

The cellular transport of this compound is a critical determinant of its neuromodulatory actions. While evidence strongly suggests the involvement of low-affinity, high-capacity transporters like OCT3 and PMAT, a significant gap remains in our understanding of the precise kinetics of this transport. Future research should focus on:

-

Determining the specific kinetic parameters (Km and Vmax) of 3-MT transport by OCT3, PMAT, and other potential candidate transporters.

-

Investigating the regulation of these transporters and how their activity might be modulated in physiological and pathological states.

-

Exploring the interplay between 3-MT transport and its signaling via TAAR1 to fully comprehend its role in the central nervous system.

A deeper understanding of these mechanisms will not only clarify the biological functions of this important dopamine metabolite but may also pave the way for the development of novel therapeutic interventions for a range of neurological and psychiatric disorders.

References

The Physiological Role of 3-Methoxytyramine in Catecholaminergic Activity: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Methoxytyramine (3-MT), traditionally viewed as an inactive metabolite of dopamine, is now emerging as a significant neuromodulator with a distinct physiological role in catecholaminergic systems. This technical guide provides a comprehensive overview of the synthesis, metabolism, and multifaceted interactions of 3-MT with key components of dopaminergic and adrenergic signaling. Quantitative data on receptor binding affinities are presented in structured tables for comparative analysis. Detailed experimental protocols for foundational research techniques are provided to facilitate further investigation into the functional significance of this intriguing trace amine. Furthermore, key signaling pathways and experimental workflows are visually represented through detailed diagrams to enhance understanding of the complex biological processes involving 3-MT. This document serves as a critical resource for researchers and professionals in neuroscience and drug development seeking to explore the therapeutic potential of targeting 3-MT-related pathways.

Introduction

Dopamine, a central catecholamine neurotransmitter, governs a wide array of physiological functions, including motor control, motivation, and reward.[1] Its signaling is tightly regulated through a combination of synthesis, vesicular packaging, release, reuptake, and metabolic degradation.[2] For decades, this compound (3-MT), a major extracellular metabolite of dopamine, was considered a mere byproduct of dopamine inactivation, devoid of intrinsic biological activity.[3] However, a growing body of evidence challenges this dogma, revealing that 3-MT actively participates in modulating catecholaminergic activity.[4][5] This guide delves into the physiological significance of 3-MT, moving beyond its role as a simple metabolite to explore its function as a neuromodulator.

Synthesis and Metabolism of this compound

The metabolic journey of dopamine to and from 3-MT is a critical aspect of its physiological role. This process is primarily governed by two key enzymes: Catechol-O-Methyltransferase (COMT) and Monoamine Oxidase (MAO).

Formation of this compound by COMT

Extracellular dopamine is primarily metabolized by COMT, which catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to the 3-hydroxyl group of dopamine, forming 3-MT.[1] This O-methylation is a crucial step in the extraneuronal inactivation of dopamine.

Degradation of this compound by MAO

This compound is subsequently metabolized by MAO, an enzyme located on the outer mitochondrial membrane. MAO catalyzes the oxidative deamination of 3-MT to form 3-methoxy-4-hydroxyphenylacetaldehyde, which is then rapidly converted to homovanillic acid (HVA) by aldehyde dehydrogenase.[1] HVA is the final major metabolite and is excreted in the urine.

Interaction with Catecholamine Transporters

The reuptake of catecholamines from the synaptic cleft is mediated by specific transporters, primarily the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[6] While these transporters are the primary clearance mechanism for their respective neurotransmitters, their interaction with 3-MT is less well-defined.

Currently, specific kinetic parameters (Km and Vmax) for the transport of 3-MT by DAT, NET, and SERT are not well-characterized in the existing literature. Further research is required to quantify the affinity and transport capacity of these transporters for 3-MT, which will be crucial in fully understanding its extracellular dynamics and neuromodulatory role.

Receptor Binding Profile of this compound

Contrary to its historical classification as an inactive metabolite, 3-MT exhibits binding affinity for several key G protein-coupled receptors (GPCRs) involved in catecholaminergic signaling. This interaction underscores its potential to directly influence neuronal activity.

Dopaminergic and Adrenergic Receptor Binding

Studies have demonstrated that 3-MT can bind to both dopaminergic and adrenergic receptors, albeit with varying affinities.[3] The following table summarizes the reported IC50 values for 3-MT at several of these receptors.

| Receptor | Species | IC50 (μM) | Reference |

| α2A-Adrenergic | Human | 3.6 ± 0.2 | [7] |

| α2C-Adrenergic | Human | 55 ± 14 | [7] |

| Dopamine D1 | Human | 121 ± 43 | [7] |

| Dopamine D2 | Human | 36 ± 14 | [7] |

| α1-Adrenergic | Rat | Nanomolar range | [3] |

| Dopamine D1 | Rat | Nanomolar range | [3] |

| Dopamine D2 | Rat | Nanomolar range | [3] |

| α2-Adrenoceptor | Rat | Low micromolar | [3] |

Table 1: Receptor Binding Affinities of this compound

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

Perhaps the most significant aspect of 3-MT's physiological role is its function as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1).[1][4] TAAR1 is a GPCR that is activated by a range of trace amines and is involved in the modulation of monoaminergic systems.

Activation of TAAR1 by 3-MT initiates a downstream signaling cascade that can influence neuronal excitability and neurotransmitter release.[4] This interaction positions 3-MT as an endogenous modulator of TAAR1 activity.

Physiological and Behavioral Effects

The interaction of 3-MT with TAAR1 and other receptors translates into observable physiological and behavioral effects, particularly in the context of motor control.

Modulation of Locomotor Activity

Studies in animal models have shown that central administration of 3-MT can induce a complex behavioral phenotype, including a transient, mild hyperactivity.[4] This effect is partially attenuated in TAAR1 knockout mice, confirming the involvement of this receptor in mediating the behavioral effects of 3-MT.[1] Furthermore, 3-MT has been shown to antagonize amphetamine-induced hypermotility, suggesting an inhibitory regulatory role in states of excessive catecholaminergic stimulation.[3]

Experimental Protocols

To facilitate further research in this area, this section provides detailed methodologies for key experiments cited in the study of 3-MT's physiological role.

In Vitro Dopamine Transporter Uptake Assay

This protocol describes a method to assess the potential of 3-MT to inhibit dopamine uptake by DAT expressed in a cell line.

Materials:

-

DAT-expressing cell line (e.g., HEK293-DAT)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

-

[3H]Dopamine

-

This compound hydrochloride

-

Scintillation cocktail

-

96-well cell culture plates

-

Scintillation counter

Procedure:

-

Cell Plating: Seed DAT-expressing cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Pre-incubation: Wash the cells with assay buffer. Add varying concentrations of 3-MT or vehicle control to the wells and pre-incubate for a specified time (e.g., 10-20 minutes) at room temperature.

-

Uptake Initiation: Add a fixed concentration of [3H]Dopamine to each well to initiate the uptake reaction.

-

Incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at room temperature to allow for dopamine uptake.

-

Termination of Uptake: Rapidly terminate the uptake by washing the cells multiple times with ice-cold assay buffer.

-

Cell Lysis: Lyse the cells in each well using a suitable lysis buffer or scintillation cocktail.

-

Quantification: Determine the amount of [3H]Dopamine taken up by the cells using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of dopamine uptake at each concentration of 3-MT and determine the IC50 value.

TAAR1-Mediated cAMP Accumulation Assay

This protocol outlines a method to measure the agonistic activity of 3-MT at TAAR1 by quantifying changes in intracellular cyclic AMP (cAMP) levels.

Materials:

-

TAAR1-expressing cell line (e.g., HEK293-TAAR1)

-

Cell culture medium

-

Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)

-

This compound hydrochloride

-

cAMP assay kit (e.g., HTRF, ELISA)

-

384-well white plates

Procedure:

-

Cell Plating: Seed TAAR1-expressing cells in a 384-well white plate and allow them to grow to confluence.

-

Cell Stimulation: Aspirate the culture medium and add varying concentrations of 3-MT in stimulation buffer to the wells.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for cAMP accumulation.

-

Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

cAMP Quantification: Measure the intracellular cAMP levels using the chosen assay kit.

-

Data Analysis: Generate a dose-response curve by plotting cAMP concentration against the log of the 3-MT concentration and determine the EC50 value.

In Vivo Microdialysis for 3-MT Measurement

This protocol describes the use of in vivo microdialysis to measure extracellular levels of 3-MT in the brain of a freely moving animal.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes

-

Syringe pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

Anesthesia

-

Surgical instruments

-

HPLC system with electrochemical detection (HPLC-ECD) or LC-MS/MS

Procedure:

-

Surgical Implantation: Anesthetize the animal and stereotaxically implant a guide cannula targeting the brain region of interest (e.g., striatum).

-

Probe Insertion: After a recovery period, insert a microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

-

Sample Collection: Collect the dialysate fractions at regular intervals (e.g., every 10-20 minutes) using a refrigerated fraction collector.

-

Drug Administration: Administer 3-MT or other pharmacological agents systemically or through the microdialysis probe (reverse dialysis) at a designated time point.

-

Sample Analysis: Analyze the collected dialysate samples for 3-MT concentrations using a highly sensitive analytical technique such as HPLC-ECD or LC-MS/MS.

-

Data Analysis: Plot the extracellular 3-MT concentrations over time to determine the effects of the administered compounds.

Locomotor Activity Assessment

This protocol details a method for assessing the effect of 3-MT on spontaneous locomotor activity in rodents.

Materials:

-

Open field arenas equipped with photobeam sensors or video tracking software

-

Test animals (e.g., mice or rats)

-

This compound hydrochloride

-

Vehicle solution (e.g., saline)

Procedure:

-

Habituation: Habituate the animals to the testing room and the open field arenas for a period of time before the experiment to reduce novelty-induced hyperactivity.

-

Drug Administration: Administer 3-MT or vehicle to the animals via the desired route (e.g., intracerebroventricularly).

-

Locomotor Activity Recording: Immediately place the animals in the open field arenas and record their locomotor activity for a set duration (e.g., 60-120 minutes).

-

Data Collection: Collect data on various parameters of locomotor activity, such as total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.

-

Data Analysis: Analyze the collected data to compare the locomotor activity between the 3-MT-treated and vehicle-treated groups.

Conclusion and Future Directions

The accumulating evidence strongly suggests that this compound is not merely an inert catabolite of dopamine but a bioactive molecule with a significant physiological role in the central nervous system. Its ability to interact with dopaminergic, adrenergic, and, most notably, trace amine-associated receptors positions it as a key modulator of catecholaminergic activity. The behavioral effects observed following 3-MT administration further underscore its functional importance.

Future research should focus on several key areas to fully elucidate the physiological and pathological significance of 3-MT. A critical next step is the detailed characterization of 3-MT's interaction with catecholamine transporters to understand its extracellular availability and clearance. Furthermore, exploring the downstream signaling pathways activated by 3-MT in different neuronal populations will provide a more nuanced understanding of its modulatory effects. Finally, investigating the role of 3-MT in animal models of neuropsychiatric and neurodegenerative disorders, such as Parkinson's disease and schizophrenia, may reveal novel therapeutic targets and strategies. The continued exploration of this compound promises to deepen our understanding of catecholamine neurobiology and may pave the way for innovative treatments for a range of neurological conditions.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Multifaceted Regulations of the Serotonin Transporter: Impact on Antidepressant Response [frontiersin.org]

- 3. This compound, an extraneuronal dopamine metabolite plays a physiological role in the brain as an inhibitory regulator of catecholaminergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Dopamine Metabolite this compound Is a Neuromodulator - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] The Dopamine Metabolite this compound Is a Neuromodulator | Semantic Scholar [semanticscholar.org]

- 6. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound is the major metabolite of released dopamine in the rat frontal cortex: reassessment of the effects of antipsychotics on the dynamics of dopamine release and metabolism in the frontal cortex, nucleus accumbens, and striatum by a simple two pool model - PubMed [pubmed.ncbi.nlm.nih.gov]

The Shifting Paradigm of a Dopamine Metabolite: A Technical History of 3-Methoxytyramine in Neuroscience

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

For decades, 3-methoxytyramine (3-MT) was relegated to the footnotes of neuroscience, largely considered an inconsequential byproduct of dopamine metabolism. This technical guide charts the historical journey of 3-MT, from its discovery in the late 1950s as a product of catechol-O-methyltransferase (COMT) activity to its contemporary recognition as a neuromodulator with significant physiological and pathological implications. We will delve into the seminal experiments that defined its metabolic pathway, the evolution of analytical techniques for its quantification, and the pivotal studies that unveiled its unexpected bioactivity. This guide provides a comprehensive resource for understanding the evolving role of 3-MT, offering insights for researchers in neurobiology, pharmacology, and drug development.

Discovery and Initial Characterization

The story of this compound is intrinsically linked to the elucidation of catecholamine metabolism. In the mid-20th century, the metabolic fate of neurotransmitters like dopamine was a burgeoning area of research.

The Dawn of O-Methylation: The Work of Julius Axelrod

The foundational discovery that led to the identification of 3-MT was the characterization of the enzyme catechol-O-methyltransferase (COMT). Pioneering work by Julius Axelrod and his colleagues in the late 1950s revealed that O-methylation was a major pathway for the inactivation of catecholamines. Their experiments demonstrated that COMT, in the presence of the methyl donor S-adenosylmethionine (SAM), could transfer a methyl group to the meta-hydroxyl group of catecholamines, including dopamine. This groundbreaking research, which contributed to Axelrod's 1970 Nobel Prize in Physiology or Medicine, directly predicted the existence of a methylated dopamine metabolite.

First Identification of this compound

Following the discovery of COMT, the presence of this compound in nervous tissue and urine was confirmed. Early analytical techniques, such as paper chromatography and radioenzymatic assays, were instrumental in its initial identification and quantification. These early studies solidified the understanding that 3-MT was a major extracellular metabolite of dopamine.

The Metabolic Pathway of this compound

The formation and degradation of 3-MT are governed by two key enzymes, COMT and monoamine oxidase (MAO).

-

Formation: Dopamine released into the synaptic cleft is subject to methylation by COMT, which is predominantly located in the extracellular space and in glial cells. This enzymatic reaction converts dopamine to this compound.

-

Degradation: 3-MT is subsequently deaminated by monoamine oxidase (MAO), an enzyme found on the outer mitochondrial membrane within neurons and glial cells. This process converts 3-MT to homovanillic acid (HVA), which is then transported out of the brain and excreted in the urine.

The balance between COMT and MAO activity is a critical determinant of 3-MT levels in the brain.

Quantitative Analysis of this compound: A Historical Perspective

The ability to accurately measure 3-MT has been crucial to understanding its role in the brain. Analytical methodologies have evolved significantly over time, from less sensitive early techniques to the highly specific and sensitive methods used today.

Early Methodologies

-

Paper Chromatography: In the 1950s and 1960s, two-dimensional paper chromatography was a primary method for separating and identifying catecholamine metabolites. While groundbreaking for its time, this technique was limited by its low sensitivity and resolution.

-

Radioenzymatic Assays: The development of radioenzymatic assays in the 1970s provided a significant leap in sensitivity. These assays utilized COMT and a radiolabeled methyl donor (S-adenosyl-L-[methyl-³H]methionine) to convert endogenous catecholamines to their radiolabeled O-methylated derivatives, which could then be quantified.